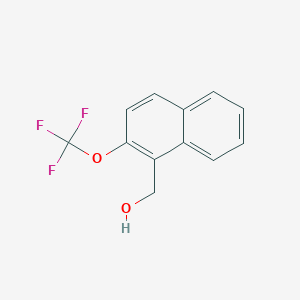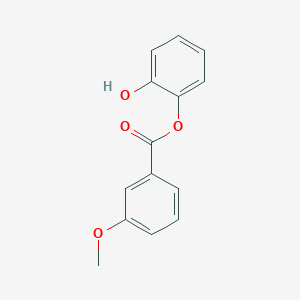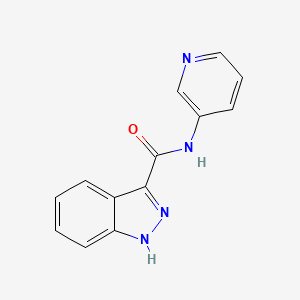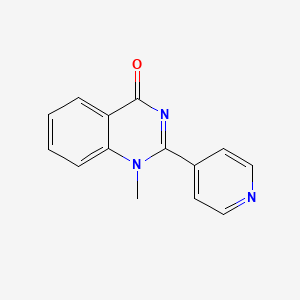
2-(Trifluoromethoxy)naphthalene-1-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)naphthalene-1-methanol is a chemical compound with the molecular formula C11H7F3O2 It features a trifluoromethoxy group attached to a naphthalene ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the lithiation of 2-trifluoromethoxynaphthalene, followed by the reaction with formaldehyde to introduce the methanol group . The reaction conditions often require low temperatures and the use of strong bases such as n-butyllithium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of new trifluoromethoxylation reagents has facilitated the industrial synthesis of such compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethoxy)naphthalene-1-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include trifluoromethoxy-substituted naphthalenes with different functional groups, such as aldehydes, carboxylic acids, and hydrocarbons .
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)naphthalene-1-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in understanding the interactions of fluorinated compounds with biological systems.
Mecanismo De Acción
The mechanism by which 2-(Trifluoromethoxy)naphthalene-1-methanol exerts its effects is primarily through its interactions with molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Trifluoromethoxy)naphthalene-2-methanol
- 1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene
Uniqueness
2-(Trifluoromethoxy)naphthalene-1-methanol is unique due to the specific positioning of the trifluoromethoxy and methanol groups on the naphthalene ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C12H9F3O2 |
|---|---|
Peso molecular |
242.19 g/mol |
Nombre IUPAC |
[2-(trifluoromethoxy)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-11-6-5-8-3-1-2-4-9(8)10(11)7-16/h1-6,16H,7H2 |
Clave InChI |
FZLIWYKCJYFWMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2CO)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)


![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871845.png)










